molecular formula C15H14O2 B15343247 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- CAS No. 24402-98-0

1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro-

Cat. No.: B15343247
CAS No.: 24402-98-0
M. Wt: 226.27 g/mol
InChI Key: CSZUOCIWGJGKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- is a chemical compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methano bridge and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. One common synthetic route includes the reaction of cyclopentadiene with 1,4-naphthoquinone under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methano bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.

Scientific Research Applications

1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- is unique due to its methano bridge and hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

24402-98-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene-3,10-dione

InChI

InChI=1S/C15H14O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9,12-13H,5-7H2

InChI Key

CSZUOCIWGJGKHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.